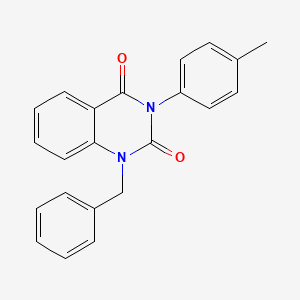

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Description

Properties

IUPAC Name |

1-benzyl-3-(4-methylphenyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-16-11-13-18(14-12-16)24-21(25)19-9-5-6-10-20(19)23(22(24)26)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMZQYLWDGSUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of benzylamine with 4-methylbenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C24H24N2O3

- Molecular Weight : 420.5 g/mol

- IUPAC Name : N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities.

Medicinal Chemistry

1-Benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes involved in disease pathways:

- Nitric Oxide Synthase (nNOS) : Compounds derived from tetrahydroquinazoline have shown promise as selective inhibitors of nNOS, which plays a crucial role in various physiological processes and pathologies .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Pfitzinger Reaction : This reaction facilitates the formation of the quinoline core through the interaction of isatin with benzylamine derivatives under acidic conditions.

- Sulfonamide Formation : The introduction of sulfonamide groups can enhance the biological activity of the compound. This is achieved by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base like triethylamine .

Case Study 1: Anticancer Activity Assessment

In a study examining the anticancer properties of tetrahydroquinazoline derivatives, this compound was tested against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Quinazoline-Dione vs. Benzothiadiazine-Dione

A sulfur-containing analog, 2-benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS: 663167-22-4), replaces the quinazoline core with a benzothiadiazine ring. The target compound’s 4-methylphenyl group enhances lipophilicity compared to the methoxy-substituted analog, which may influence membrane permeability .

Quinazoline-Dione vs. Oxazolidine-Dione

1-Oxazolidine-2,4-dione derivatives (e.g., 2-naphthylmethyl-substituted variants) feature a five-membered ring with two oxygen atoms. The smaller ring size reduces conformational flexibility compared to the six-membered quinazoline-dione, impacting binding interactions in biological targets. For instance, oxazolidine-diones are often explored as anticonvulsants, whereas quinazoline-diones show promise in hormone receptor modulation .

Substituent Effects on Pharmacological Activity

Benzyl vs. Piperidinyl Substitutions

3-(2,6-Dioxopiperidin-3-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives (e.g., from Arvinas Operations) incorporate a piperidinyl group linked to the dione core. These compounds are designed for androgen receptor degradation, leveraging the piperidinyl moiety’s hydrogen-bonding capacity. In contrast, the benzyl group in the target compound may enhance hydrophobic interactions with protein pockets .

4-Methylphenyl vs. Coumarin-Based Substituents

Heterocyclic derivatives like 4g and 4h (from ) integrate coumarin and benzodiazepine units. These bulkier substituents extend π-π stacking interactions but may reduce bioavailability due to increased molecular weight (>500 g/mol). The target compound’s simpler 4-methylphenyl group balances lipophilicity and synthetic accessibility .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H20N2O2

- Molecular Weight : 312.38 g/mol

- IUPAC Name : this compound

The compound features a tetrahydroquinazoline core, which is a structural motif known for various biological activities.

Anticancer Activity

Recent studies have indicated that compound 1 exhibits anticancer properties through multiple mechanisms:

- Inhibition of Cell Proliferation : Compound 1 has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) in vitro. The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM respectively .

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with compound 1 led to an increase in apoptotic cells as evidenced by Annexin V/PI staining. This suggests that the compound triggers programmed cell death in cancer cells .

Antimicrobial Activity

Compound 1 has also demonstrated antimicrobial properties :

- Bacterial Inhibition : In vitro assays showed that compound 1 effectively inhibited the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL .

- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compound 1 has been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : Studies indicated that compound 1 significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in managing inflammatory conditions .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft models using MCF-7 cells demonstrated that administration of compound 1 significantly reduced tumor volume compared to control groups. The tumors treated with compound 1 exhibited increased apoptosis markers and decreased proliferation indices as assessed by immunohistochemical staining .

Case Study 2: Antimicrobial Activity Assessment

An investigation into the antimicrobial efficacy of compound 1 against clinical isolates of Staphylococcus aureus showed promising results. The study highlighted that compound 1 not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in chronic infections .

Q & A

Q. What are the optimized synthetic routes for 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing substituted benzaldehyde derivatives with precursors like 4-amino-triazoles in absolute ethanol, catalyzed by glacial acetic acid. After reflux (4–6 hours), the solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization or column chromatography. Key parameters include stoichiometric control of reactants, solvent polarity, and acid catalysis to drive cyclization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring structure.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material).

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., single-crystal studies at 298 K with R-factors <0.06) .

Q. How is purity validated, and what are common contaminants?

Purity is validated via melting point analysis (sharp range indicates homogeneity), HPLC retention time matching, and elemental analysis (C, H, N within ±0.4% of theoretical values). Common contaminants include unreacted precursors (e.g., benzaldehyde derivatives) or byproducts from incomplete cyclization. Gradient elution in reverse-phase HPLC effectively separates these .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reaction pathways. For example, solvatochromic shifts in UV-Vis spectra correlate with solvent polarity, validated via linear solvation energy relationships (LSER). These studies guide predictions of nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., receptor binding affinities) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:

Q. How do solvent effects influence the compound’s reactivity in heterocyclic transformations?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., ethanol) favor hydrogen-bonding interactions during cyclization. Solvent choice is critical for controlling reaction kinetics and regioselectivity. For example, microwave-assisted synthesis in DMF reduces reaction time by 50% compared to ethanol .

Q. What crystallographic insights explain the compound’s stability and packing behavior?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between aromatic rings, C–H···O hydrogen bonds). These interactions stabilize the tetrahydroquinazoline core and influence solubility. For instance, bulky substituents like the 4-methylphenyl group reduce crystal symmetry, leading to polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.